3-(3-Methoxyphenyl)-1,2-thiazole
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Overview
Description
“3-(3-Methoxyphenyl)-1,2-thiazole” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The “3-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar or nearly planar due to the conjugated system of pi electrons in the thiazole and phenyl rings . The presence of the methoxy group could introduce some degree of torsion .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nature of the thiazole ring . This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
1. Central Nervous System Penetrability
- Study: Synthesis and binding profile of a potent serotonin-3 receptor antagonist, demonstrating effective penetration of the blood-brain barrier, useful for in vitro and in vivo studies (Rosen et al., 1990).
2. Molecular Structure Analysis
- Study: Examination of crystal and molecular structure of a thiazole derivative, showing specific molecular orientations and interactions, essential for understanding molecular behavior and potential applications (Djafri et al., 2017).
3. Corrosion Inhibition
- Study: Exploration of thiadiazole derivatives as corrosion inhibitors for mild steel, highlighting the potential for industrial applications (Attou et al., 2020).
4. Antioxidant Properties
- Study: Synthesis and evaluation of thiadiazole derivatives, including methoxy cinnamic acids, for their antioxidant properties, indicating potential for pharmaceutical applications (Gür et al., 2017).
5. Antimicrobial Evaluation
- Study: Synthesis of novel thiadiazole derivatives showing significant antimicrobial activity, useful for developing new antimicrobial agents (Noolvi et al., 2016).
6. Chemotherapeutic Potential
- Study: Investigation of thiazole compounds in relation to their potential antithrombotic activity, indicating possible use in developing new antithrombotic drugs (Nishizawa et al., 1982).
7. Aggregation-Induced Emission Enhancement
- Study: Synthesis of thiadiazole-based Schiff base derivatives with aggregation-induced emission enhancement properties, relevant for material science applications (Yao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKYVFHUVFRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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